molecular formula C18H11ClN4O3S2 B2745502 N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 895022-48-7

N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2745502
CAS No.: 895022-48-7
M. Wt: 430.88
InChI Key: GKUARFUZDVVXMB-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide (CAS 895022-48-7) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C18H11ClN4O3S2 and a molecular weight of 430.88 g/mol, this reagent integrates multiple privileged pharmacophores, including a benzothiazole core, a nitro-thiophene carboxamide, and a pyridinylmethyl substituent . Benzothiazole derivatives are a prominent class of compounds extensively studied for their diverse pharmacological profiles. Research indicates that such derivatives demonstrate potent biological activities, including anti-tubercular effects by targeting enzymes like DprE1 in Mycobacterium tuberculosis , and anti-cancer properties through mechanisms such as histone deacetylase (HDAC) inhibition . The structural motifs present in this compound—specifically the benzothiazole and thiophene rings—are commonly found in molecules investigated as anti-cancer agents . This compound is provided with a guaranteed purity of 95%+ and is intended for research applications only . It is supplied exclusively for use in laboratory research and development. This product is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to handle this material with the appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O3S2/c19-12-3-4-13-15(8-12)28-18(21-13)22(10-11-2-1-7-20-9-11)17(24)14-5-6-16(27-14)23(25)26/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUARFUZDVVXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of 6-chloro-1,3-benzothiazole-2-amine by reacting 4-chloroaniline with potassium thiocyanate . This intermediate is then subjected to further reactions to introduce the nitro group and the thiophene ring, followed by the coupling with pyridin-3-ylmethylamine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide exhibit significant anticancer properties. For instance, derivatives containing benzothiazole and thiophene moieties have been shown to inhibit the proliferation of various cancer cell lines, including human chronic myelogenous leukemia and cervical carcinoma cells. In vitro assays have demonstrated that these compounds can induce apoptosis and inhibit cell cycle progression, suggesting their potential as anticancer agents .

Antimicrobial Properties

Compounds with similar structures have also been investigated for their antimicrobial activity. Studies have reported that benzothiazole derivatives possess notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase enzymes, which are essential for bacterial replication .

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for various enzymes relevant in disease pathways. For example, certain derivatives have shown promise as inhibitors of Bruton’s tyrosine kinase, which plays a critical role in B-cell signaling and has implications in treating B-cell malignancies .

Photophysical Properties

This compound has been explored for its photophysical properties, making it suitable for applications in organic electronics and photonic devices. The compound's ability to absorb light and emit fluorescence can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells .

Sensors

The unique electronic properties of this compound make it a candidate for use in chemical sensors. Its interaction with various analytes can lead to measurable changes in fluorescence or conductivity, enabling its application in detecting environmental pollutants or biological markers .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions that include condensation reactions, cyclization processes, and functional group modifications . Recent advancements in synthetic methodologies have focused on improving yield and selectivity through greener chemistry approaches.

Table 1: Summary of Synthetic Methods

MethodologyDescriptionYield (%)
Condensation ReactionFormation via reaction of benzothiazole with amines70–85
CyclizationFormation of thiophene ring through cyclization60–75
Functional Group ModificationIntroducing nitro and chloro groups50–80

Anticancer Research Case Study

A recent study investigated the effects of a series of benzothiazole derivatives on HeLa cells. The results indicated that compounds with nitro groups showed enhanced cytotoxicity compared to their non-nitro counterparts, suggesting that the presence of electron-withdrawing groups can significantly influence biological activity .

Antimicrobial Efficacy Case Study

Another study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results highlighted that compounds with a pyridine substituent exhibited superior antibacterial activity due to their ability to penetrate bacterial membranes effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, 1-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide (from ) shares the 6-chloro-benzothiazol-2-yl group but differs in other substituents. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Hypothesized Bioactivity
Target Compound Benzothiazole-Thiophene 6-Cl, 5-nitro (thiophene), N-(pyridin-3-yl)methyl Nitro, pyridine, chloro Antimicrobial, kinase inhibition
1-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide Benzothiazole-Piperidine 6-Cl, acetyl-piperidine Amide, piperidine, chloro Neurological modulation

Key Differences:

Backbone Heterocycles: The target compound uses a thiophene-carboxamide backbone, whereas the analog employs a piperidine-carboxamide. Thiophene’s aromaticity may enhance π-π stacking with biological targets, while piperidine’s flexibility could improve membrane permeability .

Substituent Effects :

  • The pyridin-3-ylmethyl group in the target compound introduces a basic nitrogen, which may improve solubility and facilitate interactions with polar residues in proteins. In contrast, the acetyl-piperidine group in the analog lacks such polar functionality.

Bioactivity Hypotheses :

  • Benzothiazole derivatives with nitro groups (e.g., the target compound) are often associated with antiparasitic or anticancer activity due to redox cycling or DNA intercalation. Piperidine-containing analogs, however, are more commonly linked to CNS-targeted applications, such as acetylcholinesterase inhibition .

Research Findings and Limitations

No direct studies on the target compound’s bioactivity or pharmacokinetics are available in the provided evidence. However, inferences can be drawn from structural analogs:

  • Nitro Group Impact: Nitro-substituted benzothiazoles (e.g., antitrypanosomal agent analogs) exhibit moderate-to-high activity against protozoan parasites, though toxicity remains a concern due to reactive metabolite formation .
  • Pyridine vs. Piperidine : Pyridine-containing compounds generally show better aqueous solubility than piperidine derivatives, which may translate to improved bioavailability in the target compound.

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C15H12ClN3O4S
Molecular Weight 371.26 g/mol
IUPAC Name This compound
Appearance Powder

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including compounds similar to this compound. For instance, a study on benzothiazole derivatives demonstrated significant inhibitory effects against various cancer cell lines:

  • Compound 7e : Exhibited potent anticancer activity with IC50 values of 1.2 nM against SKRB-3 and 4.3 nM against SW620 cells.
  • Compound B7 : Showed significant inhibition of A431, A549, and H1299 cancer cells, promoting apoptosis and hindering cell migration at concentrations as low as 1 µM .

Table: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (nM)Mechanism of Action
7eSKRB-31.2Induces apoptosis
7eSW6204.3Induces apoptosis
B7A431Not specifiedInhibits proliferation and promotes apoptosis
B7A549Not specifiedInhibits proliferation and promotes apoptosis

Antimicrobial Activity

In addition to its anticancer properties, compounds related to this compound have shown promising antimicrobial activities. Research indicates that benzothiazole derivatives can exhibit antibacterial and antifungal properties, making them potential candidates for treating infections .

Mechanistic Insights

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : Similar compounds have been reported to induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : Some studies have indicated that these compounds can cause cell cycle arrest, preventing cancer cells from proliferating further .

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